molecular formula C10H22NO3PS2 B14673122 Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester CAS No. 37744-81-3

Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester

Cat. No.: B14673122
CAS No.: 37744-81-3
M. Wt: 299.4 g/mol
InChI Key: TVFXFQRFCPWSFX-UHFFFAOYSA-N
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Description

Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester is an organophosphorus compound with the molecular formula C_10H_22NO_3PS_2. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of phosphorodithioic acid and contains both diethylamino and oxoethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester typically involves the reaction of phosphorodithioic acid with diethylamino and oxoethyl reagents under controlled conditions. One common method involves the reaction of phosphorus pentasulfide with ethanol to produce diethyl dithiophosphate, which is then further reacted with diethylamino and oxoethyl compounds to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioates and other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester into its corresponding phosphorodithioate.

    Substitution: The ester can participate in substitution reactions, where the diethylamino or oxoethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.

Major Products Formed

Major products formed from these reactions include phosphorothioates, phosphorodithioates, and substituted derivatives, depending on the specific reaction pathway and reagents used.

Scientific Research Applications

Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific enzymes, leading to changes in cellular pathways and processes. Its effects are mediated through the formation of covalent bonds with target molecules, altering their structure and function.

Comparison with Similar Compounds

Phosphorodithioic acid, O,O-diethyl S-(2-(diethylamino)-2-oxoethyl) ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

37744-81-3

Molecular Formula

C10H22NO3PS2

Molecular Weight

299.4 g/mol

IUPAC Name

2-diethoxyphosphinothioylsulfanyl-N,N-diethylacetamide

InChI

InChI=1S/C10H22NO3PS2/c1-5-11(6-2)10(12)9-17-15(16,13-7-3)14-8-4/h5-9H2,1-4H3

InChI Key

TVFXFQRFCPWSFX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSP(=S)(OCC)OCC

Origin of Product

United States

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